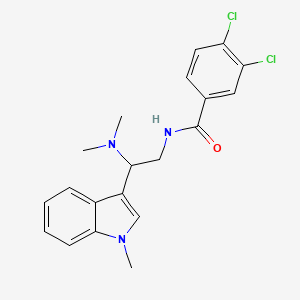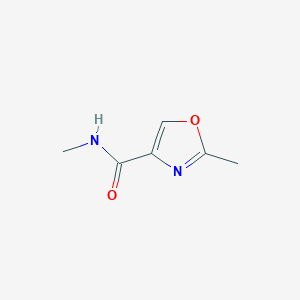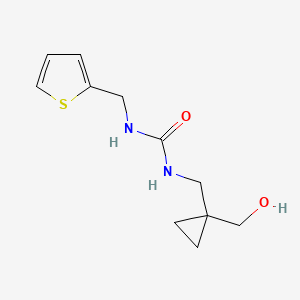
1-((1-(Hydroxymethyl)cyclopropyl)méthyl)-3-(thiophène-2-ylméthyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Urea derivatives are often synthesized and modified to enhance their pharmacological properties or to create new materials with desirable physical and chemical characteristics.
Synthesis Analysis
The synthesis of urea derivatives typically involves the formation of the urea moiety through the reaction of an amine with an isocyanate or a carbodiimide. In the context of the provided papers, various synthetic strategies have been employed to create urea derivatives with different substituents and structural features. For example, the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was achieved by optimizing the spacer length and testing compounds with greater conformational flexibility . Another study reported the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as VEGFR-2 tyrosine kinase inhibitors, highlighting the importance of the arylurea moiety's position relative to the thioether linker .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity and interaction with biological targets. Single-crystal X-ray diffraction is a common technique used to determine the precise molecular structure of these compounds . Additionally, Density Functional Theory (DFT) studies provide insights into the optimized molecular structure and electronic properties, such as the frontier molecular orbitals, which are important for understanding the reactivity and interaction of the molecules .
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, depending on their substituents and the presence of reactive functional groups. The papers provided do not detail specific reactions for "1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-ylmethyl)urea," but they do discuss the reactivity of similar compounds. For instance, the antiacetylcholinesterase activity of certain urea derivatives is attributed to their ability to interact with enzyme hydrophobic binding sites . The binding interactions of urea derivatives with biological targets, such as neuropeptide Y5 receptors and VEGFR-2 tyrosine kinase, are also influenced by their chemical structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Theoretical investigations, including vibrational spectra and HOMO-LUMO analyses, provide valuable information about the stability and electronic properties of these compounds . For example, the HOMO-LUMO energy gap can indicate the chemical reactivity and kinetic stability of the compound, while the NBO study can reveal information about the electron density distribution and intermolecular interactions .
Applications De Recherche Scientifique
Photovoltaïque Organique (OPV)
Contexte : THU appartient à la classe des α,ω-di(thiophène-2-yl)alcanes. Les chercheurs ont exploré son potentiel en tant qu'additif de solvant pour améliorer les performances des cellules solaires polymères (PSC).
Principales conclusions :- Performances photovoltaïques: Lorsqu'il est incorporé comme additif de solvant de traitement, THU augmente considérablement le photocourant dans les PSCs à hétérojonction en vrac (BHJ) PTB7-Th:PC71BM .
- Mélange optimisé: Parmi les additifs étudiés, le 1,8-di(thiophène-2-yl)octane (un dérivé THU spécifique) conduit au mélange PTB7-Th:PC71BM le plus optimisé. Il en résulte des cristaux de polymère plus uniformes, une cristallinité améliorée et un empilement amélioré de PC71BM, atteignant finalement un rendement de conversion de puissance de 9,87% (contre 8,65% avec l'additif de référence) .
- Stabilité: Les PSCs traités avec du 1,8-di(thiophène-2-yl)octane présentent une stabilité améliorée .
Transporteurs de Bore pour la Capture Neutronique
Contexte : Les composés contenant du bore jouent un rôle crucial dans la capture neutronique pour le traitement du cancer.
Pertinence :- Stabilité: Bien que THU soit marginalement stable dans l'eau, son potentiel de transporteur de bore mérite d'être étudié plus avant .
Science des Matériaux: Effets du Solvant sur la Cristallinité
Points forts :- Longueur de chaîne optimale: Les chaînes alkyles plus longues (par exemple, octyle) améliorent l'ordre de la microstructure du film et les performances photovoltaïques, tandis que les chaînes excessivement longues (par exemple, décyle) peuvent entraîner une détérioration .
Chimie supramoléculaire: Systèmes hôte-invité
Pertinence :En résumé, THU et ses dérivés sont prometteurs dans divers domaines, de l'énergie solaire à la délivrance de médicaments et à la science des matériaux. Les chercheurs continuent de dévoiler leur plein potentiel, ce qui en fait des sujets intrigants pour des recherches supplémentaires. 🌟
Propriétés
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-8-11(3-4-11)7-13-10(15)12-6-9-2-1-5-16-9/h1-2,5,14H,3-4,6-8H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCCOWJGOIRQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NCC2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Chlorodibenzo[b,e]thiepin-11(6H)-one](/img/structure/B2538798.png)
![3-{(E)-3-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-oxo-1-propenyl}-1-methylpyridinium iodide](/img/structure/B2538800.png)
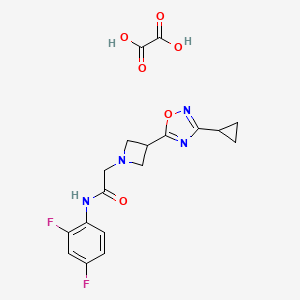
![6-(cyclopentylthio)-1-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2538803.png)

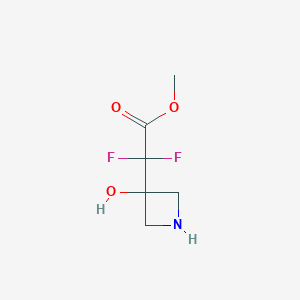
![3-[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2538808.png)
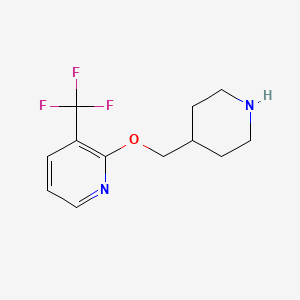
![1-Morpholin-4-yl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2538811.png)
![2-[[1-[2-(2,3-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2538812.png)

